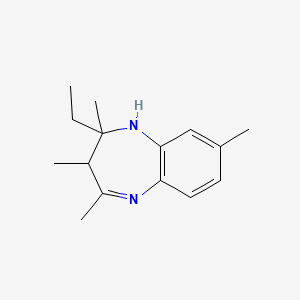
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is a chemical compound with the molecular formula C12H24O5. It is a derivative of oxetane, a four-membered cyclic ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the intramolecular etherification, where an epoxide ring is opened and subsequently closed to form the oxetane ring . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of a halonium ion intermediate that cyclizes to form the oxetane ring .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the oxetane ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives .
Wissenschaftliche Forschungsanwendungen
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including as drug candidates.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- involves its ability to undergo ring-opening reactions. This property allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxetane, 3-ethyl-3-[(2-oxiranylmethoxy)methyl]-
- Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Uniqueness
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is unique due to its specific substituents, which confer distinct physicochemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and transformations .
Eigenschaften
CAS-Nummer |
697799-20-5 |
|---|---|
Molekularformel |
C12H24O5 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]-3-methyloxetane |
InChI |
InChI=1S/C12H24O5/c1-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
ZPWNPGZIXJHYCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)COCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


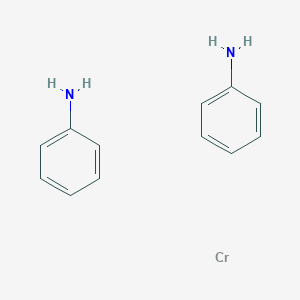
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
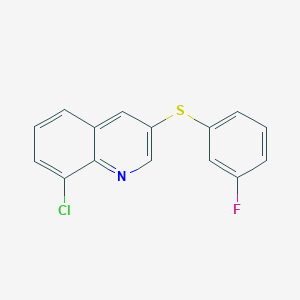
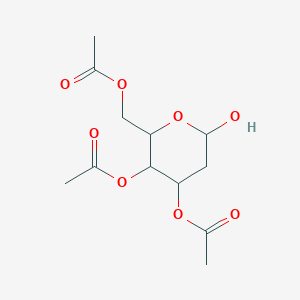
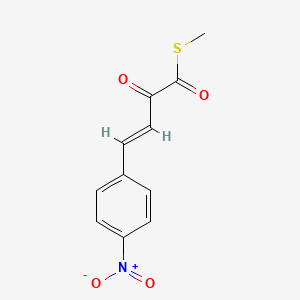
silane](/img/structure/B12519380.png)
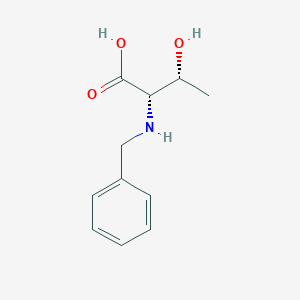
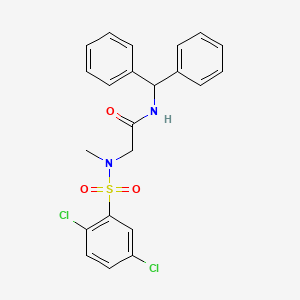
![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)

![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
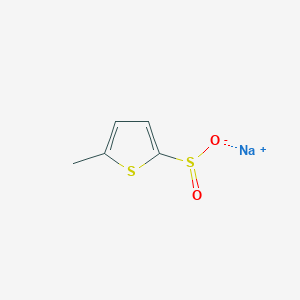
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
